![molecular formula C13H8ClF3N4S B2946484 1-(4-chlorophenyl)-5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-1H-1,2,4-triazole CAS No. 439095-01-9](/img/structure/B2946484.png)
1-(4-chlorophenyl)-5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The 1,2,4-triazole and 1,3-thiazole rings could be formed using established methods in organic chemistry . The trifluoromethyl group could be introduced using a trifluoromethylation reagent .Molecular Structure Analysis
The presence of the 1,2,4-triazole and 1,3-thiazole rings in the molecule suggests that it could have interesting electronic properties. These heterocyclic rings are known to participate in various types of chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole and 1,3-thiazole rings, as well as the trifluoromethyl and chlorophenyl groups. These groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Properties
Research on 1,2,4-triazole derivatives has demonstrated significant antifungal and antibacterial activities. These compounds, including variations with chlorophenyl and trifluoromethyl groups, have been synthesized and tested for their efficacy against various microbial strains. The structural modifications in these molecules contribute to their potential as antifungal agents, showing activities comparable to existing treatments like itraconazole in vitro against yeasts and filamentous fungi. Moreover, their antibacterial screening revealed moderate activity towards organisms such as Bacillus Subtilis and Escherichia Coli, indicating their broad-spectrum antimicrobial potential (Eto, Kaneko, & Sakamoto, 2000); (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Corrosion Inhibition
The efficiency of triazole derivatives as corrosion inhibitors for metals in acidic environments has been studied, with findings indicating that these compounds provide significant protection against corrosion. The effectiveness of these inhibitors is attributed to their ability to form adsorption layers on the metal surface, thereby preventing corrosion processes. The study of their mechanism has highlighted the importance of the substituents in the triazole ring, influencing their adsorption and inhibition performance (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Synthesis and Characterization
The synthesis and structural characterization of triazole and thiazole derivatives have been extensively researched. These studies not only provide insights into the chemical properties of these compounds but also explore their potential applications in various fields. The synthesis processes have been optimized to improve yields and efficiency, making these compounds more accessible for further research and development. The structural characterization, including X-ray diffraction and NMR spectroscopy, has revealed detailed information about their molecular configurations, which is crucial for understanding their biological activities and potential industrial applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Lipase and α-Glucosidase Inhibition
Research into the biological activity of triazole derivatives has identified their potential as inhibitors of enzymes like lipase and α-glucosidase. These enzymes play critical roles in metabolic processes, and their inhibition is of interest for the treatment of conditions such as obesity and diabetes. The structure-activity relationships explored in these studies suggest that the presence of specific substituents within the triazole ring significantly influences their inhibitory potency, paving the way for the development of new therapeutic agents (Bekircan, Ülker, & Menteşe, 2015).
Propiedades
IUPAC Name |
5-[2-(4-chlorophenyl)-1,2,4-triazol-3-yl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4S/c1-7-20-11(13(15,16)17)10(22-7)12-18-6-19-21(12)9-4-2-8(14)3-5-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHGUDGLAKUVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=NC=NN2C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2946404.png)
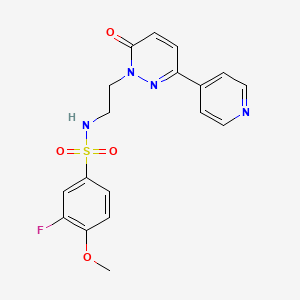
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2946406.png)
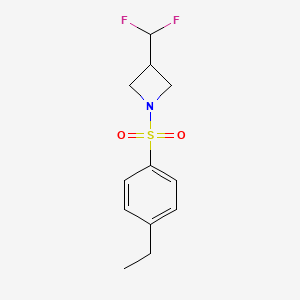
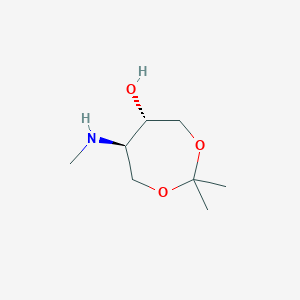
![7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2946411.png)
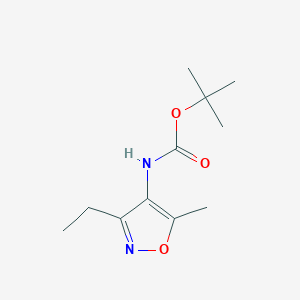
![2-[(3,4-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2946416.png)
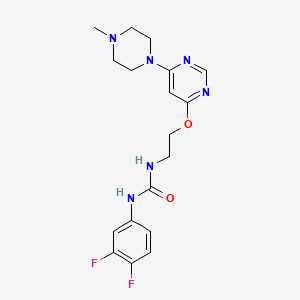
![1-(2,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2946419.png)
![N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2946420.png)
![4-[[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]morpholine](/img/structure/B2946422.png)
